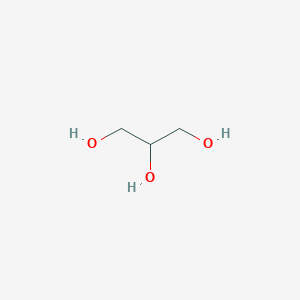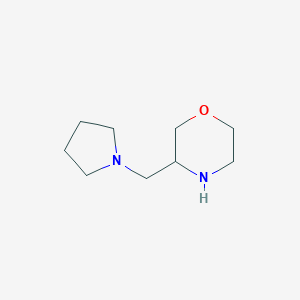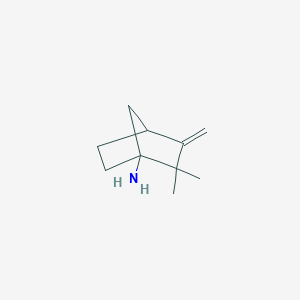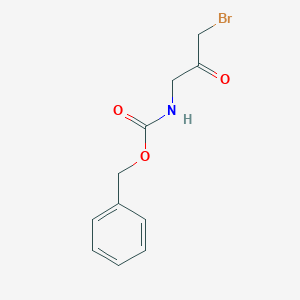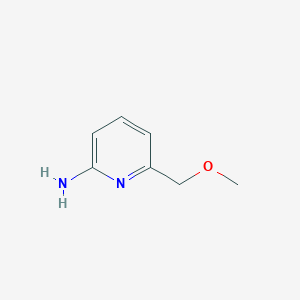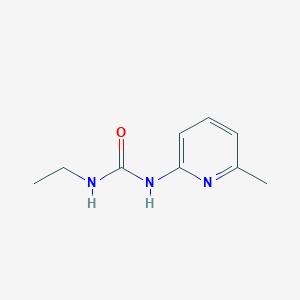
2-(3-Ethylureido)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylureido)-6-methylpyridine (EUMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EUMP is a pyridine derivative that has been synthesized using different methods.
作用機序
The exact mechanism of action of 2-(3-Ethylureido)-6-methylpyridine is not fully understood. However, studies have shown that 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-Ethylureido)-6-methylpyridine has been shown to possess both biochemical and physiological effects. In terms of biochemical effects, 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells. In terms of physiological effects, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. 2-(3-Ethylureido)-6-methylpyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential toxicity. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess cytotoxic properties and can be harmful to living organisms.
将来の方向性
There are several future directions for research on 2-(3-Ethylureido)-6-methylpyridine. One direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in drug development. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties and can be used to develop new cancer drugs. Another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in agriculture. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal and herbicidal properties and can be used to develop new pesticides and herbicides. Finally, another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in material science. 2-(3-Ethylureido)-6-methylpyridine can be used as a ligand in the synthesis of metal complexes, and these metal complexes have potential applications in catalysis and materials science.
合成法
2-(3-Ethylureido)-6-methylpyridine can be synthesized using different methods, including the reaction of 2,6-dimethylpyridine with ethyl isocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,6-dimethylpyridine with ethyl carbamate in the presence of a base, such as potassium carbonate. The reaction is carried out at elevated temperatures and under reflux conditions.
科学的研究の応用
2-(3-Ethylureido)-6-methylpyridine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
In agriculture, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal properties. It can be used as a pesticide to control insect pests. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess herbicidal properties and can be used to control weed growth.
In material science, 2-(3-Ethylureido)-6-methylpyridine has been used as a ligand in the synthesis of metal complexes. These metal complexes have potential applications in catalysis and materials science.
特性
CAS番号 |
141766-10-1 |
|---|---|
製品名 |
2-(3-Ethylureido)-6-methylpyridine |
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC名 |
1-ethyl-3-(6-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H13N3O/c1-3-10-9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13) |
InChIキー |
HYZAWROTMYAUAQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=CC(=N1)C |
正規SMILES |
CCNC(=O)NC1=CC=CC(=N1)C |
その他のCAS番号 |
141766-10-1 |
同義語 |
2-(3-ethylureido)-6-methylpyridine UDP 4 UDP-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



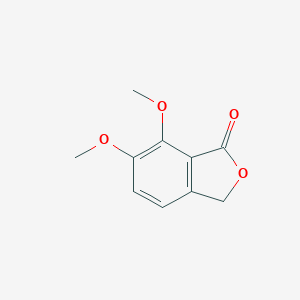
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)





